molecular formula C15H17BrClNS B15192872 Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride CAS No. 139009-20-4

Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B15192872
CAS No.: 139009-20-4
M. Wt: 358.7 g/mol
InChI Key: PGJOGUIUDGEWPU-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine backbone, a bromophenyl thio group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of benzenemethanamine with 2-bromophenyl thiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
  • Benzenemethanamine, 2-((2-fluorophenyl)thio)-N,N-dimethyl-, hydrochloride
  • Benzenemethanamine, 2-((2-iodophenyl)thio)-N,N-dimethyl-, hydrochloride

Uniqueness

Benzenemethanamine, 2-((2-bromophenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to the presence of the bromophenyl thio group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

139009-20-4

Molecular Formula

C15H17BrClNS

Molecular Weight

358.7 g/mol

IUPAC Name

1-[2-(2-bromophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C15H16BrNS.ClH/c1-17(2)11-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;/h3-10H,11H2,1-2H3;1H

InChI Key

PGJOGUIUDGEWPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC=C2Br.Cl

Origin of Product

United States

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